![molecular formula C20H13ClN2O3 B2545190 2-氯-N-(11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环庚-2-基)苯甲酰胺 CAS No. 922082-80-2](/img/structure/B2545190.png)

2-氯-N-(11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环庚-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

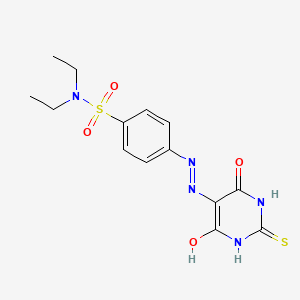

2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a chemical compound that has been of significant interest in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

科学研究应用

- The compound’s structure suggests potential as an antiglaucoma agent. Glaucoma is a group of eye diseases characterized by increased intraocular pressure, leading to optic nerve damage and vision loss. Carbonic anhydrase inhibitors (CAIs) are commonly used to reduce intraocular pressure. Research has shown that derivatives of this compound exhibit pronounced inhibitory activity against bovine carbonic anhydrase isoform II . Further studies could explore its efficacy in treating glaucoma.

- Researchers have investigated the compound as a host material for OLEDs. OLEDs are used in displays and lighting due to their energy efficiency and flexibility. The compound’s excellent thermal stability (glass transition temperatures up to 137 °C) and high triplet energy levels make it suitable for green and red OLEDs . Its potential in improving OLED performance warrants further exploration.

- Certain compounds derived from this structure selectively inhibit the dopamine D2 receptor. Dopamine receptors play crucial roles in neurological processes, including mood regulation and movement control. Investigating these derivatives as potential therapeutic agents for conditions related to dopamine dysregulation could be valuable .

Antiglaucoma Agents

Organic Light-Emitting Diodes (OLEDs)

Dopamine D2 Receptor Inhibitors

作用机制

Target of Action

The primary target of the compound 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and motor control.

Mode of Action

2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, the compound prevents dopamine, a neurotransmitter, from activating the receptor. This inhibition can modulate the transmission of signals in the brain, leading to changes in mood, behavior, and other physiological functions.

Biochemical Pathways

The action of 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide on the Dopamine D2 receptor affects the dopaminergic pathways in the brain . These pathways are involved in several key functions, including motor control, reward, and the release of various hormones. The inhibition of the Dopamine D2 receptor can therefore have significant downstream effects on these functions.

Result of Action

The molecular and cellular effects of 2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide’s action are primarily related to its inhibition of the Dopamine D2 receptor . This can lead to changes in neurotransmission and neuronal activity, potentially affecting mood, behavior, and motor control.

属性

IUPAC Name |

2-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O3/c21-15-6-2-1-5-13(15)19(24)22-12-9-10-17-14(11-12)20(25)23-16-7-3-4-8-18(16)26-17/h1-11H,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUPUPDBEYZATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2545112.png)

![ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2545115.png)

![N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2545116.png)

![ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2545117.png)

![1-(4-Bromophenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2545120.png)

![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2545125.png)